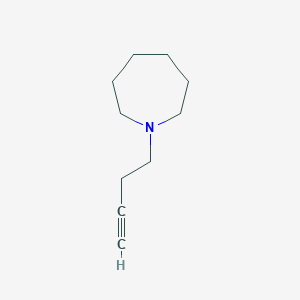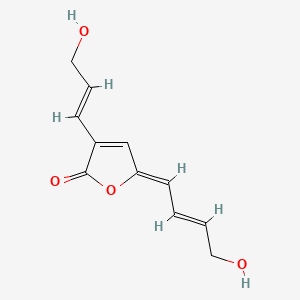![molecular formula C45H42F6IrN3 B13438709 Ir[dF(t-Bu)-ppy]3](/img/structure/B13438709.png)
Ir[dF(t-Bu)-ppy]3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium tris(2-(4,6-difluorophenyl)pyridinato-C2,N)(tert-butyl) (Ir[dF(t-Bu)-ppy]3) is a complex organometallic compound. It is widely recognized for its role as a photocatalyst, particularly in the decarboxylative arylation of α-amino acids using visible light
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ir[dF(t-Bu)-ppy]3 typically involves the reaction of iridium trichloride hydrate with 2-(4,6-difluorophenyl)pyridine and tert-butylamine. The reaction is carried out under an inert atmosphere, often using a solvent such as dichloromethane or toluene. The mixture is heated to reflux, and the product is purified through column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ir[dF(t-Bu)-ppy]3 primarily undergoes photoredox reactions, leveraging its ability to absorb visible light and generate reactive excited states. These reactions include:
Decarboxylative Arylation: Facilitates the formation of carbon-carbon bonds by removing a carboxyl group from α-amino acids.
Oxidation and Reduction: Acts as a catalyst in redox reactions, where it can either donate or accept electrons.
Common Reagents and Conditions
Visible Light: Essential for activating the photocatalyst.
α-Amino Acids: Common substrates in decarboxylative arylation.
Solvents: Dichloromethane, toluene, and other organic solvents are frequently used.
Major Products
The primary products of reactions involving this compound are often arylated compounds, which are valuable intermediates in pharmaceutical and material science applications .
Scientific Research Applications
Ir[dF(t-Bu)-ppy]3 has a broad range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ir[dF(t-Bu)-ppy]3 involves its ability to absorb visible light and transition to an excited state. This excited state can then participate in various photoredox reactions. The compound’s molecular targets include α-amino acids and other organic substrates, where it facilitates bond formation or cleavage through electron transfer processes .
Comparison with Similar Compounds
Similar Compounds
Iridium tris(2-phenylpyridinato-C2,N) (Ir(ppy)3): Another widely used photocatalyst with similar applications but different photophysical properties.
Iridium tris(2-(4,6-difluorophenyl)pyridinato-C2,N) (Ir(dFppy)3): Similar to Ir[dF(t-Bu)-ppy]3 but without the tert-butyl group, leading to different reactivity and stability.
Uniqueness
This compound stands out due to its enhanced stability and reactivity, attributed to the presence of the tert-butyl group. This modification improves its performance in photoredox reactions and broadens its applicability in various scientific fields .
Properties
Molecular Formula |
C45H42F6IrN3 |
|---|---|
Molecular Weight |
931.0 g/mol |
IUPAC Name |
4-tert-butyl-2-(2,4-difluorobenzene-6-id-1-yl)pyridine;iridium(3+) |
InChI |
InChI=1S/3C15H14F2N.Ir/c3*1-15(2,3)10-6-7-18-14(8-10)12-5-4-11(16)9-13(12)17;/h3*4,6-9H,1-3H3;/q3*-1;+3 |
InChI Key |
ZYCGNYVEOFWBLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=C(C=C(C=[C-]2)F)F.CC(C)(C)C1=CC(=NC=C1)C2=C(C=C(C=[C-]2)F)F.CC(C)(C)C1=CC(=NC=C1)C2=C(C=C(C=[C-]2)F)F.[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


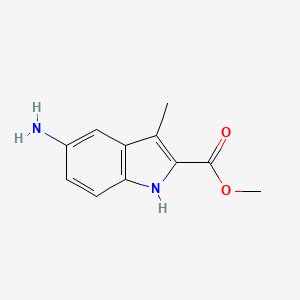
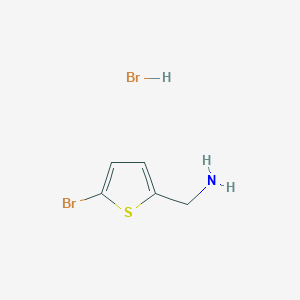
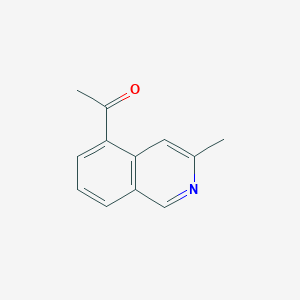
![(2R,3R,4S)-3-acetamido-4-(2-hydroxyethylamino)-2-[(1S,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid](/img/structure/B13438650.png)


![tert-butyl N-methyl-N-[3-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]propyl]carbamate](/img/structure/B13438657.png)
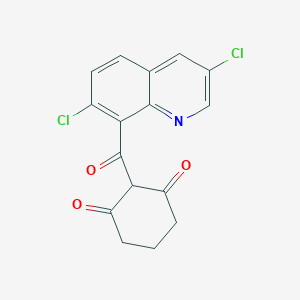
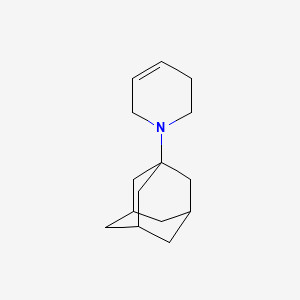
![2-Hydroxy-5-[1-(4-hydroxyphenyl)-1-methylethyl]benzaldehyde](/img/structure/B13438680.png)

![(3R,4S,5S,6R,7R,9R,10Z,11S,12R,13S,14R)-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one](/img/structure/B13438686.png)
